molecular formula C17H16N2O2S B5700927 N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide

N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide

Cat. No. B5700927
M. Wt: 312.4 g/mol
InChI Key: MAFWOLPMMGRMTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide and related compounds typically involves the formation of quinoline derivatives through condensation reactions, as well as the introduction of thiophene and carboxamide functional groups. For instance, quinoline derivatives can be synthesized via the condensation of anthranilic acids to form isatoic anhydrides, followed by reaction with ethyl acetoacetate to yield substituted quinolines (Jentsch et al., 2018).

Molecular Structure Analysis

The molecular structure of N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide includes a quinoline core, a thiophene ring, and a carboxamide group. The structural analysis often involves crystallography to determine the arrangement of these groups and their conformation within the molecule. For example, crystallography studies on related quinoline derivatives provide insights into their conformation, such as the cis configuration of carboxamide groups and their spatial orientation relative to the quinoline ring (Dasari & Srikrishnan, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer activities . The biological activity of thiophene derivatives can also vary widely .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties. Given the biological activities exhibited by similar compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-19(17(21)15-8-5-9-22-15)11-13-10-12-6-3-4-7-14(12)18-16(13)20/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFWOLPMMGRMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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